Methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)phenyl ester
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Overview
Description
Methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)phenyl ester is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanesulfonic acid group, a trifluoromethyl group, an iodine atom, and a methoxymethoxy group attached to a phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)phenyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methoxymethoxylation: The methoxymethoxy group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a base.
Esterification: The final step involves the esterification of the phenol with methanesulfonic acid and trifluoromethylation using trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)phenyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products
Substitution Reactions: Products include substituted phenyl esters with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxymethoxy group.
Reduction Reactions: Products include alcohols derived from the reduction of the ester group.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)phenyl ester involves its interaction with molecular targets through its functional groups. The methanesulfonic acid group can act as a strong acid, facilitating protonation and activation of substrates. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound. The iodine atom can participate in halogen bonding interactions, while the methoxymethoxy group can undergo metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, trifluoro-, 2-iodo-4-(methoxymethoxy)phenyl ester
- Methanesulfonic acid, trifluoro-, 2-iodo-3-(ethoxymethoxy)phenyl ester
- Methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)benzyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 2-iodo-3-(methoxymethoxy)phenyl ester is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the iodine atom provides a site for further functionalization through substitution reactions.
Properties
CAS No. |
138720-01-1 |
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Molecular Formula |
C9H8F3IO5S |
Molecular Weight |
412.12 g/mol |
IUPAC Name |
[2-iodo-3-(methoxymethoxy)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C9H8F3IO5S/c1-16-5-17-6-3-2-4-7(8(6)13)18-19(14,15)9(10,11)12/h2-4H,5H2,1H3 |
InChI Key |
YMCBMOVTCMAJBJ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)I |
Origin of Product |
United States |
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